molecular formula C14H12N4O6 B5208889 Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate

Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate

Cat. No.: B5208889
M. Wt: 332.27 g/mol
InChI Key: FQSBELGQFVOVMI-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoate ester linked to a 3,5-dinitropyridin-2-yl group through an amino linkage

Preparation Methods

The synthesis of Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, pyridine, undergoes nitration to introduce nitro groups at the 3 and 5 positions.

    Amination: The dinitropyridine derivative is then subjected to amination to introduce the amino group at the 2 position.

    Esterification: The final step involves the esterification of 4-aminobenzoic acid with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, to form carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate involves its interaction with nucleophiles, particularly thiols. The electron-withdrawing nitro groups facilitate nucleophilic aromatic substitution, allowing the compound to act as a selective probe for thiol detection. The molecular targets and pathways involved include the formation of covalent bonds with thiol groups, leading to changes in fluorescence properties .

Comparison with Similar Compounds

Ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate can be compared with other similar compounds, such as:

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    3,5-Dinitrobenzoic acid: Known for its strong electron-withdrawing properties.

    2,4-Dinitrobenzenesulfonyl chloride: Used in the synthesis of sulfonamides.

What sets this compound apart is its specific structural configuration, which imparts unique reactivity and selectivity in chemical and biological applications.

Properties

IUPAC Name

ethyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c1-2-24-14(19)9-3-5-10(6-4-9)16-13-12(18(22)23)7-11(8-15-13)17(20)21/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBELGQFVOVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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